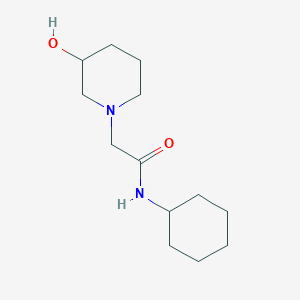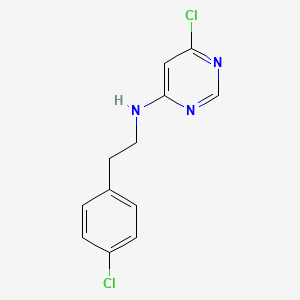
6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine” is a chemical compound used in scientific research. Its diverse applications range from drug discovery to material synthesis. It has an empirical formula of C10H7Cl2N3 and a molecular weight of 240.09 .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine” can be represented by the SMILES stringClC1=CC=C(NC2=NC=NC(Cl)=C2)C=C1 . This indicates that the compound contains a pyrimidine ring with chlorine and phenethyl substituents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine is explored for its potential as a building block for pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new drugs with antitubercular or anticancer activities. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable precursor in the synthesis of more complex molecules.
Agriculture
This compound may serve as an intermediate in the synthesis of agrochemicals. Its derivatives could be used to develop new pesticides or herbicides, contributing to the protection of crops and yield optimization. The research in this area focuses on creating compounds that are effective against a wide range of pests while being safe for the environment .
Industrial Chemistry
In the industrial sector, 6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine can be utilized in the synthesis of dyes, pigments, and other chemical additives. Its chlorinated aromatic structure is particularly useful in creating compounds with specific optical properties for industrial applications .
Environmental Science
Environmental science research might investigate the use of this compound in the remediation of pollutants. Its chemical properties could potentially be harnessed to neutralize or decompose hazardous substances in the environment, aiding in the cleanup of contaminated sites .
Biotechnology
In biotechnological applications, the compound could be used in the design of probes or sensors. Due to its reactive amine group, it can be linked to biomolecules or other agents, allowing for the detection of biological or chemical substances in various settings .
Chemical Research
The compound is of interest in fundamental chemical research, where it can be used to study reaction mechanisms and the development of new synthetic methodologies. Its reactivity and stability under different conditions provide valuable insights into the behavior of similar heterocyclic compounds .
Material Science
Material scientists might explore the use of 6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine in the creation of new polymers or coatings. Its molecular structure could lend itself to the formation of materials with desirable thermal or mechanical properties .
Analytical Chemistry
Finally, in analytical chemistry, derivatives of this compound could be developed as standards or reagents in chromatography, spectrometry, or other analytical techniques. The compound’s unique signature allows for its use in the calibration of instruments and the quantification of substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c13-10-3-1-9(2-4-10)5-6-15-12-7-11(14)16-8-17-12/h1-4,7-8H,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPWWCLDHLBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




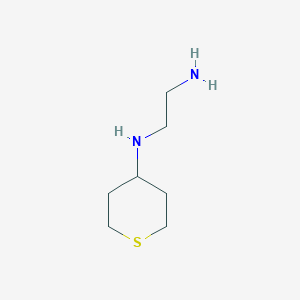

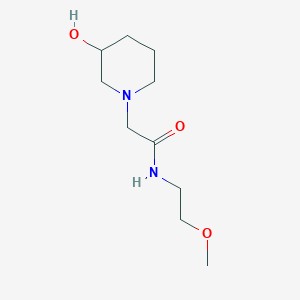

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1465349.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)
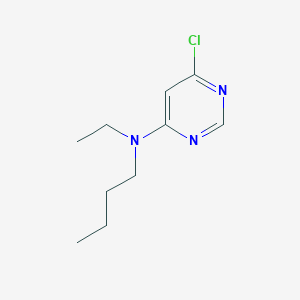
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)


![2-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465357.png)
![2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465359.png)
